molecular formula C15H17F3N4O3 B2600375 4-{2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethoxy}benzene-1-carboximidamide,aceticacid CAS No. 2580187-20-6

4-{2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethoxy}benzene-1-carboximidamide,aceticacid

Cat. No.: B2600375
CAS No.: 2580187-20-6
M. Wt: 358.321
InChI Key: WHELEFITYBRHQN-UHFFFAOYSA-N
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Description

4-{2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethoxy}benzene-1-carboximidamide,aceticacid is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethoxy}benzene-1-carboximidamide,aceticacid typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the trifluoromethyl group. Common synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling reactions: The final steps may involve coupling reactions to attach the ethoxybenzene and carboximidamide groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethoxy}benzene-1-carboximidamide,aceticacid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

4-{2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethoxy}benzene-1-carboximidamide,aceticacid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethoxy}benzene-1-carboximidamide,aceticacid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring can also play a crucial role in the compound’s biological effects by interacting with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethoxy}benzene-1-carboximidamide,aceticacid is unique due to the combination of its trifluoromethyl group and pyrazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

acetic acid;4-[2-[4-(trifluoromethyl)pyrazol-1-yl]ethoxy]benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O.C2H4O2/c14-13(15,16)10-7-19-20(8-10)5-6-21-11-3-1-9(2-4-11)12(17)18;1-2(3)4/h1-4,7-8H,5-6H2,(H3,17,18);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHELEFITYBRHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC(=CC=C1C(=N)N)OCCN2C=C(C=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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